2,3-O-Isopropylidene-D-erythrofuranose 2,3-O-Isopropylidene-D-erythrofuranose
Brand Name: Vulcanchem
CAS No.: 189996-60-9
VCID: VC20902043
InChI: InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1
SMILES: CC1(OC2COC(C2O1)O)C
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

2,3-O-Isopropylidene-D-erythrofuranose

CAS No.: 189996-60-9

Cat. No.: VC20902043

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

2,3-O-Isopropylidene-D-erythrofuranose - 189996-60-9

CAS No. 189996-60-9
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name (3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Standard InChI InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1
Standard InChI Key MBZCXOZTJSRAOQ-QYRBDRAASA-N
Isomeric SMILES CC1(O[C@@H]2COC([C@@H]2O1)O)C
SMILES CC1(OC2COC(C2O1)O)C
Canonical SMILES CC1(OC2COC(C2O1)O)C

Chemical Structure and Properties

Molecular Structure

2,3-O-Isopropylidene-D-erythrofuranose exhibits a distinctive bicyclic structure where an isopropylidene group protects the hydroxyl groups at positions 2 and 3 of the D-erythrofuranose skeleton. This protection creates a 1,3-dioxolane ring fused to the furanose structure, resulting in a rigid conformational framework.
The compound is formally identified by the following descriptors:

PropertyValue
IUPAC Name(3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d] dioxol-4-ol
Molecular FormulaC₇H₁₂O₄
Molecular Weight160.17 g/mol
CAS Number189996-60-9
The stereochemistry at positions 3a and 6a is critical, with both stereocenters having the R configuration, as indicated in the IUPAC name (3aR,6aR). The structural representation reveals a fused ring system where the furanose ring shares two carbon atoms with the 1,3-dioxolane (isopropylidene) ring.

Physical Properties

2,3-O-Isopropylidene-D-erythrofuranose presents as a colorless syrup at room temperature with the following physical characteristics:

PropertyValue
AppearanceColorless Syrup
Boiling Point112-113°C at 25 mm Hg
SolubilitySoluble in DCM, DMF, DMSO, EtOAc, MeOH
Storage Conditions0 to -20°C
The compound demonstrates good solubility in both polar aprotic solvents (DMF, DMSO) and moderately polar solvents (DCM, EtOAc, MeOH), making it versatile for various chemical transformations.

Chemical Identifiers and Representation

For precise identification and representation in chemical databases, several standardized notations are used:

Identifier TypeValue
InChIInChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1
InChIKeyMBZCXOZTJSRAOQ-QYRBDRAASA-N
SMILESCC1(O[C@@H]2COC([C@@H]2O1)O)C
These identifiers provide unique representations of the compound's structure that can be used for computational analysis and database searches.

Synthesis and Preparation

Protection Strategies

The synthesis of 2,3-O-Isopropylidene-D-erythrofuranose typically employs acetonation strategies commonly used in carbohydrate chemistry. The most direct approach involves the reaction of D-erythrofuranose with acetone under acid catalysis, resulting in the selective protection of the 2,3-diol system.
The most common procedure involves:

  • Treatment of D-erythrofuranose with excess acetone or 2,2-dimethoxypropane

  • Addition of an acid catalyst (typically p-toluenesulfonic acid, sulfuric acid, or BF₃·Et₂O)

  • Conducting the reaction at moderate temperatures (typically room temperature to 70°C)

  • Neutralization with a base and purification steps
    The efficiency of this process is highly dependent on reaction conditions, with temperature, catalyst choice, and reaction time significantly affecting the yield and purity.

Alternative Synthetic Routes

Alternative synthetic routes to 2,3-O-Isopropylidene-D-erythrofuranose have been developed, particularly when starting from different carbohydrate precursors:

  • From 2,3-O-isopropylidene-L-rhamnose through oxidative degradation methods

  • Through the controlled hydrolysis of 2,3:4,6-di-O-isopropylidene derivatives

  • Via oxidative cleavage of suitably protected larger carbohydrates
    A notable example is the preparation via stepwise degradation of rhamnose derivatives. As documented in the literature, 2,3-O-isopropylidene-β-L-rhamnose can be subjected to oxidation with hypoiodite followed by periodate cleavage to yield protected erythrose derivatives.

Reactivity and Chemical Behavior

Reactivity of the Free Hydroxyl Group

The primary chemical characteristic of 2,3-O-Isopropylidene-D-erythrofuranose is the presence of a free hydroxyl group at the C-4 position, which serves as a key reactive site. This hydroxyl group exhibits typical reactivity patterns:

  • Oxidation to corresponding aldehydes, ketones, or carboxylic acids

  • Esterification with acid chlorides or anhydrides

  • Etherification through various alkylation methods

  • Formation of glycosidic bonds via glycosylation reactions
    The reactivity of this hydroxyl group is crucial for the compound's utility in synthetic chemistry, particularly for constructing more complex molecules while maintaining the stereochemical integrity of the protected framework.

Stability of the Isopropylidene Group

The isopropylidene protecting group demonstrates specific stability characteristics that are important for synthetic planning:

ConditionStability
Acidic (pH < 2)Unstable - hydrolysis occurs
Neutral (pH 6-8)Stable
Basic (pH > 9)Stable
Oxidizing agentsGenerally stable
Reducing agentsGenerally stable
This selective stability profile allows for orthogonal protection strategies in complex synthetic sequences, making 2,3-O-Isopropylidene-D-erythrofuranose a valuable building block in carbohydrate chemistry.

Applications in Organic Synthesis

Carbohydrate Chemistry

2,3-O-Isopropylidene-D-erythrofuranose serves as a crucial building block in carbohydrate chemistry for several reasons:

  • The rigid bicyclic structure imparts conformational control, influencing stereoselectivity in subsequent reactions

  • The compound provides a streamlined approach to synthesizing complex carbohydrate derivatives with defined stereochemistry

  • It serves as an intermediate in the synthesis of various monosaccharides and their derivatives
    Notably, the compound has been employed in the synthesis of both enantiomers of endo-brevicomin and its 7-vinyl analogues, demonstrating its utility in creating structurally complex natural products.

Synthetic Applications

Research findings indicate that 2,3-O-Isopropylidene-D-erythrofuranose has been successfully utilized in several key synthetic applications:

  • As a precursor in the synthesis of bioactive compounds and natural products

  • In the construction of oligosaccharide fragments, particularly those containing apiose units

  • For the preparation of modified nucleosides and related compounds

  • As a chiral auxiliary or building block in asymmetric synthesis
    One significant application involves the use of this compound in the synthesis of breast carcinoma (MDA-MB-231) cell inhibitors, highlighting its importance in medicinal chemistry research.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectra

The ¹H and ¹³C NMR spectra of 2,3-O-Isopropylidene-D-erythrofuranose provide valuable structural information. Key spectral features include:

Spectral RegionAssignment
δ 5.0-5.2 ppmAnomeric proton (H-1)
δ 4.4-4.8 ppmRing protons (H-3a, H-6a)
δ 3.8-4.2 ppmH-4 and hydroxyl proton
δ 1.3-1.5 ppmMethyl protons of isopropylidene group
The ¹³C NMR spectrum typically shows characteristic signals for the quaternary carbon of the isopropylidene group (around δ 110-112 ppm) and the anomeric carbon (around δ 100-105 ppm), providing confirmatory evidence of the structure.

Mass Spectrometry

Mass spectrometric analysis of 2,3-O-Isopropylidene-D-erythrofuranose typically reveals fragmentation patterns consistent with its structure. Common fragments include:

  • Loss of one methyl group from the isopropylidene moiety (M-15)

  • Cleavage of the isopropylidene group (M-58)

  • Fragmentation patterns characteristic of furanose ring systems
    These fragmentation patterns provide valuable structural confirmation and are useful for monitoring reactions involving this compound.

Comparative Studies with Related Compounds

Comparison with Other Protected Erythrose Derivatives

The properties and reactivity of 2,3-O-Isopropylidene-D-erythrofuranose can be better understood through comparison with related protected erythrose derivatives:

CompoundKey DifferencesApplications
2,3-O-Isopropylidene-L-erythrofuranoseEnantiomer - opposite stereochemistryComplementary stereochemical applications
2,3-O-Benzylidene-D-erythrofuranoseMore rigid due to bulkier protecting groupApplications requiring enhanced conformational constraint
2,3-Di-O-acetyl-D-erythrofuranoseLess stable, more reactive protecting groupsApplications requiring milder deprotection conditions
These structural relatives offer complementary properties that expand the synthetic utility of protected erythrose derivatives in organic synthesis.

Anomeric Configuration and Mutarotation

Studies of 2,3-O-isopropylidene-D-erythrofuranose have revealed interesting anomeric behavior. The compound can exist in both α and β anomeric forms, with distinct physical and chemical properties:

  • The β-anomer demonstrates a negative specific rotation, typically around -66° to -76° depending on the solvent

  • Mutarotation has been observed, indicating the dynamic equilibrium between anomeric forms in solution

  • The anomeric ratio is influenced by solvent, temperature, and pH
    This anomeric behavior is significant for synthetic applications where stereochemical control at the anomeric center is crucial.

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